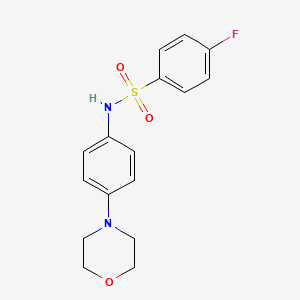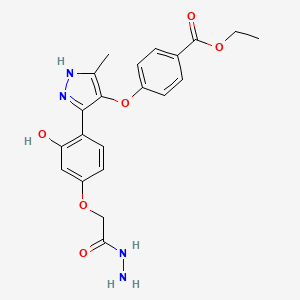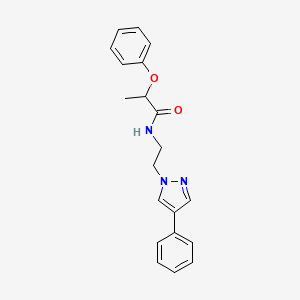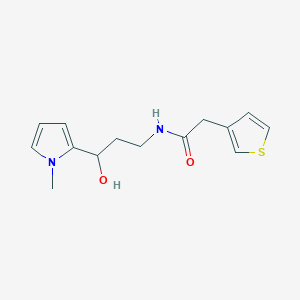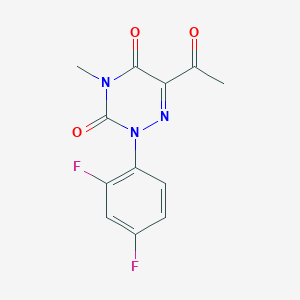
6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a small molecule that has been studied for its potential applications in many scientific fields. It belongs to a class of compounds known as triazines, which are aromatic heterocycles with three nitrogen atoms. The molecule has been studied for its ability to act as a catalyst in organic synthesis, for its potential as a drug, and for its use as a fluorescent dye.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
The synthesis of compounds structurally related to 6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione involves various chemical transformations and methodologies. For example, the study by Ahmed, Lofthouse, and Shaw (1976) highlights the synthesis of dihydro-1,3-oxazine derivatives and related substituted uracils, providing a basis for the synthesis of similar triazine compounds (Ahmed, Lofthouse, & Shaw, 1976). Similarly, Singh, Aggarwal, and Kumar (1992) explored the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones, expanding the chemical versatility of these compounds (Singh, Aggarwal, & Kumar, 1992).
Potential Antimicrobial and Antitumor Applications
Research by Abd El-Moneim, Hasanen, El‐Deen, and Abd El-Fattah (2015) on the synthesis of fused 1,2,4-triazines demonstrates potential antimicrobial and antitumor properties, suggesting that derivatives of triazine compounds could have significant applications in developing new therapeutic agents (Abd El-Moneim et al., 2015).
Material Science Applications
The novel polymer modified with 6-methyl-1,3,5-triazine-2,4-dione moieties discussed by Sun, Chen, and Worley (1996) showcases an application in biocidal materials, particularly against Staphylococcus aureus in water-filter applications. This demonstrates the compound's utility beyond pharmaceuticals, extending into material science and engineering (Sun, Chen, & Worley, 1996).
Eigenschaften
IUPAC Name |
6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O3/c1-6(18)10-11(19)16(2)12(20)17(15-10)9-4-3-7(13)5-8(9)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSZYLKBQMPHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=O)N(C1=O)C)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
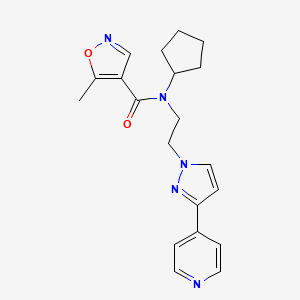

![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2755172.png)
![N-(2-ethylphenyl)-2-[4-(4-methylpiperidino)-2-oxo-1(2H)-quinazolinyl]acetamide](/img/structure/B2755173.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2755174.png)
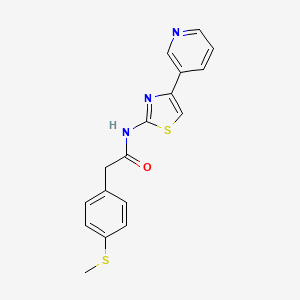
![6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2755180.png)

